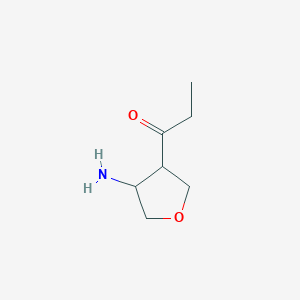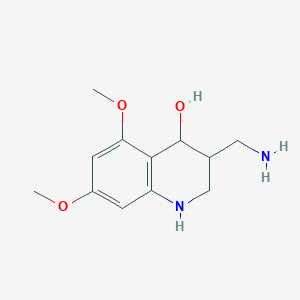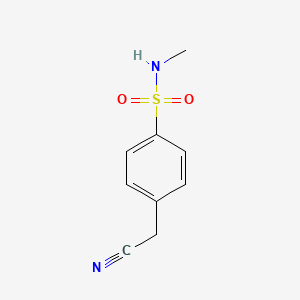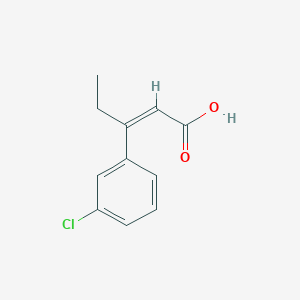
1-(4-Aminooxolan-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminooxolan-3-yl)propan-1-one is an organic compound with the molecular formula C₇H₁₃NO₂ It is a derivative of oxolane, featuring an amino group at the 4-position and a propanone group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Aminooxolan-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-aminooxolane with propanone under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 1-(4-Aminooxolan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces oxo derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted oxolane derivatives.
科学的研究の応用
1-(4-Aminooxolan-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Aminooxolan-3-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-Phenyl-3-(phenylamino)propan-1-one
- Propan-1-ol
Comparison: 1-(4-Aminooxolan-3-yl)propan-1-one is unique due to its specific structural features, such as the presence of both an amino group and a ketone group on the oxolane ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
1-(4-aminooxolan-3-yl)propan-1-one |
InChI |
InChI=1S/C7H13NO2/c1-2-7(9)5-3-10-4-6(5)8/h5-6H,2-4,8H2,1H3 |
InChIキー |
JBXIQJMHFIOJLI-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1COCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)






amine](/img/structure/B13164767.png)
![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)



